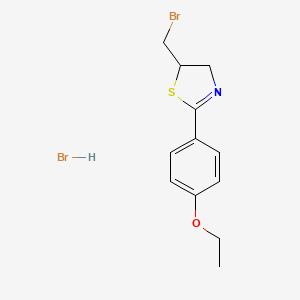
5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a useful research compound. Its molecular formula is C12H15Br2NOS and its molecular weight is 381.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide (CAS 1051941-60-6) is a heterocyclic compound with potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on antimicrobial properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrNOS·HBr, with a molecular weight of 381.13 g/mol. The structure features a thiazole ring which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrNOS·HBr |
| Molecular Weight | 381.13 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C2=NCC(S2)CBr |
| InChI | InChI=1S/C12H14BrNOS/c1-3... |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate bromomethyl derivatives with thiazole precursors in the presence of suitable catalysts or reagents. The specific synthetic pathway can vary based on the desired purity and yield.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated significant antibacterial activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The inhibition zones measured were as follows:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
These results suggest that the compound may inhibit bacterial growth effectively, potentially making it a candidate for further development as an antimicrobial agent.
The mechanism by which thiazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of bromine in the structure may enhance lipophilicity, allowing better penetration through bacterial membranes.
Other Biological Activities
Beyond antimicrobial properties, thiazole derivatives are known to exhibit various biological activities including:
- Antitumor Activity : Some studies indicate that thiazoles can inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Compounds in this class may reduce inflammation through modulation of cytokine production.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS.BrH/c1-2-15-10-5-3-9(4-6-10)12-14-8-11(7-13)16-12;/h3-6,11H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBKJNALEBTBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NCC(S2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














